molecular formula C22H24N2O2S B11347819 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

Cat. No.: B11347819
M. Wt: 380.5 g/mol
InChI Key: WQJZUEVLSRZTLI-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone typically involves multi-step procedures. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H24N2O2S/c1-15-6-5-8-19(16(15)2)26-14-21(25)24-12-10-17(11-13-24)22-23-18-7-3-4-9-20(18)27-22/h3-9,17H,10-14H2,1-2H3

InChI Key

WQJZUEVLSRZTLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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